3,5-Dichloro-4-(methoxycarbonyl)benzoic acid
Description
Properties
IUPAC Name |
3,5-dichloro-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O4/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPDHTNDZDMUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247149 | |
| Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264272-64-2 | |
| Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=264272-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl 2,6-dichloro-1,4-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 4-(Methoxycarbonyl)benzoic Acid
The synthesis begins with terephthalic acid (1,4-benzenedicarboxylic acid), which undergoes selective esterification to produce 4-(methoxycarbonyl)benzoic acid. This step employs methanol and sulfuric acid as a catalyst under reflux conditions:
Optimization Note :
Directed Chlorination
The ester and carboxylic acid groups act as meta-directors, facilitating chlorination at positions 3 and 5. Chlorine gas (Cl₂) is introduced in the presence of FeCl₃ as a Lewis catalyst:
Key Parameters :
-
Temperature: 50–60°C to balance reactivity and selectivity.
-
Solvent: Anhydrous dichloromethane minimizes side reactions.
Analytical Validation :
Diazonium Salt Intermediate Route
This method leverages diazotization and Sandmeyer-type reactions to introduce chlorine atoms.
Synthesis of 3,5-Dichloroanthranilic Acid
Anthranilic acid (2-aminobenzoic acid) is chlorinated using Cl₂ in hydrochloric acid:
Reaction Conditions :
Hydrolysis of Nitrile Precursors
A two-step synthesis involves nitrile formation followed by hydrolysis.
Nitrile Synthesis
4-Cyanobenzoic acid is chlorinated and esterified:
Nitrile Hydrolysis
The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions:
Advantages :
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Directed Chlorination | Terephthalic acid | Esterification, Chlorination | 68–72 | >98 |
| Diazonium Salt Route | Anthranilic acid | Diazotization, Substitution | 58–62 | 95–97 |
| Nitrile Hydrolysis | 4-Cyanobenzoic acid | Chlorination, Hydrolysis | 75–80 | >99 |
Insights :
-
The nitrile hydrolysis route offers higher yields but requires stringent control over hydrolysis conditions.
-
Diazonium salt methods are limited by intermediate stability but provide regioselectivity.
Challenges and Optimization Strategies
Regioselectivity in Chlorination
Chemical Reactions Analysis
3,5-Dichloro-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Organic Synthesis
3,5-Dichloro-4-(methoxycarbonyl)benzoic acid serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly noted for its role in catalytic protodeboronation processes paired with Matteson–CH₂–homologation, facilitating formal anti-Markovnikov alkene hydromethylation.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of benzoic acids can exhibit antimicrobial effects, suggesting potential applications in developing antimicrobial agents .
- Anticancer Properties : The compound has been investigated for its interaction with retinoic acid receptors, which are critical in cancer therapy and metabolic diseases. Its unique structure may confer selective activity against specific biological targets .
Pharmaceutical Development
The compound is being explored for its potential use in drug development. It has shown promise as a candidate for designing new therapeutic agents due to its biological activity and ability to modulate gene expression related to growth and differentiation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at specific concentrations of this compound. |
| Study B | Anticancer Mechanisms | Showed modulation of retinoic acid receptors leading to altered gene expression patterns associated with cancer cell proliferation. |
| Study C | Organic Synthesis Efficiency | Reported a scalable method for synthesizing derivatives with a yield of 24% over a batch size of approximately 70 kg, indicating practical industrial applications. |
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3,5-dichloro-4-(methoxycarbonyl)benzoic acid are compared below with analogs differing in substituents, bioactivity, and synthetic routes.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- The methoxycarbonyl group in the target compound enhances its role as a synthetic intermediate due to its reactivity in ester hydrolysis and coupling reactions .
- Replacing the methoxycarbonyl with a methoxy group (as in 3,5-dichloro-4-methoxybenzoic acid) shifts functionality toward antimicrobial applications, with demonstrated activity against Gram-positive bacteria .
- Bulky substituents (e.g., cyclopentyloxy, chlorobenzyloxy) improve receptor selectivity in drug candidates but reduce solubility .
Synthetic Routes :
- The target compound is synthesized via methyl ester hydrolysis of precursors like methyl 3,5-dichloro-4-(methoxycarbonyl)benzoate using LiOH or NaOH .
- Analogous compounds (e.g., 4-butoxy-3,5-dichlorobenzoic acid) are prepared via nucleophilic substitution of hydroxy groups with alkyl halides, followed by ester hydrolysis .
Physicochemical Properties :
- Melting Points : Derivatives with linear alkoxy chains (e.g., butoxy) exhibit lower melting points (~98°C) compared to aromatic-substituted analogs (>200°C) .
- Acidity : The electron-withdrawing effect of chlorine atoms increases acidity (pKa ~2.5–3.0), making these compounds more soluble in alkaline conditions .
Spectroscopic Differentiation :
- ¹H NMR : Aromatic protons in 3,5-dichloro-substituted derivatives resonate as singlets (δ 7.9–8.3 ppm) due to symmetry, while substituents like methoxycarbonyl show distinct methyl signals (δ 3.8–3.9 ppm) .
- ESI-MS : Molecular ion peaks (e.g., m/z 265 [M+H]⁺ for the target compound) confirm molecular weights .
Biological Activity
3,5-Dichloro-4-(methoxycarbonyl)benzoic acid (DCMBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of DCMBA, emphasizing its interactions with biological systems, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
DCMBA is characterized by its unique structural features, including:
- Dichloro substituents at positions 3 and 5 on the benzene ring.
- A methoxycarbonyl group at position 4.
These structural elements contribute to its reactivity and potential interactions with various biological targets.
Biological Activity Overview
Research indicates that DCMBA exhibits a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Modulation of retinoic acid receptors
Interaction with Retinoic Acid Receptors
DCMBA has been shown to interact with retinoic acid receptors (RARs), which play crucial roles in regulating gene expression related to cell growth and differentiation. This interaction suggests potential applications in cancer therapy and metabolic disease management. The modulation of RARs by DCMBA could lead to altered cellular pathways that are significant in tumorigenesis and metabolic regulation.
The precise mechanism by which DCMBA exerts its biological effects is still under investigation. However, it is believed that the compound may act through the following pathways:
- Inhibition or activation of specific enzymes involved in metabolic processes.
- Regulation of gene expression via RAR modulation, impacting cellular proliferation and differentiation .
Anticancer Activity
A study evaluated the anticancer potential of DCMBA against various cancer cell lines. The findings indicated that DCMBA exhibited significant cytotoxic effects, particularly in breast cancer cells. The compound's ability to induce apoptosis was linked to its interaction with RARs, suggesting a pathway for therapeutic development .
Antimicrobial Properties
DCMBA has also been assessed for its antimicrobial activity. In vitro tests demonstrated that it possesses inhibitory effects against several bacterial strains, indicating potential as an antimicrobial agent. The structure-activity relationship (SAR) analysis revealed that the dichloro substituents enhance its antimicrobial efficacy.
Comparative Analysis with Related Compounds
A comparative analysis of DCMBA with structurally similar compounds highlights its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloro-4-methoxybenzoic acid | Mono-chlorinated | Moderate antimicrobial activity |
| 3,5-Dichlorobenzoic acid | Dichlorinated | Antifungal activity |
| DCMBA | Dichlorinated + methoxycarbonyl | Antimicrobial & anticancer |
This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.
Q & A
Q. Q1. What are the optimal synthetic routes for 3,5-dichloro-4-(methoxycarbonyl)benzoic acid, and how do they address safety concerns?
A1. A novel synthesis method employs methyl benzoate as a starting material, leveraging milder reaction conditions (e.g., lower temperatures and non-hazardous reagents) to improve safety compared to traditional halogenation protocols. This approach minimizes exposure to volatile intermediates and reduces byproduct formation, enhancing reproducibility . Key steps include selective chlorination at the 3,5-positions and methoxycarbonyl group introduction via esterification. Validation via HPLC (≥98% purity) and mass spectrometry is critical to confirm structural integrity .
Q. Q2. How can researchers characterize the purity and structural identity of this compound?
A2. Standard protocols involve:
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm, acetonitrile/water mobile phase (70:30 v/v).
- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.2 ppm for aromatic protons adjacent to electron-withdrawing groups; ¹³C NMR: δ 165 ppm for the carbonyl group).
- FT-IR : Identify functional groups (e.g., C=O stretch at 1720 cm⁻¹ for the methoxycarbonyl group) .
Q. Q3. What are the solubility challenges of this compound in aqueous systems, and how can they be mitigated?
A3. The compound exhibits poor aqueous solubility due to its hydrophobic chloro and methoxycarbonyl groups. Strategies include:
- pH adjustment : Deprotonate the carboxylic acid (pKa ~2.5) using buffers (pH >5) to enhance solubility.
- Co-solvents : Use DMSO or ethanol (≤10% v/v) in biological assays without compromising stability .
Advanced Research Questions
Q. Q4. How does the electronic environment of the methoxycarbonyl group influence reactivity in cross-coupling reactions?
A4. The methoxycarbonyl group acts as a meta-directing electron-withdrawing group, stabilizing intermediates in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids at the 4-position requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (80°C, 12h). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Q5. What analytical methods resolve contradictions in reported spectral data for derivatives of this compound?
A5. Discrepancies in NMR shifts (e.g., δ 8.0–8.5 ppm for aromatic protons) often arise from solvent or concentration effects. To standardize
Q. Q6. How can computational modeling predict the compound’s potential as a pharmacophore in drug discovery?
A6. Molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) reveals binding affinity trends. The dichloro groups enhance hydrophobic interactions, while the carboxylic acid forms hydrogen bonds with catalytic residues. MD simulations (100 ns) assess stability of ligand-protein complexes .
Q. Q7. What degradation pathways occur under accelerated stability testing, and how are they characterized?
A7. Under oxidative stress (40°C/75% RH, 14 days), the methoxycarbonyl group hydrolyzes to 3,5-dichloro-4-hydroxybenzoic acid. Monitor via LC-MS (m/z 221 → 207) and identify degradation products using high-resolution Q-TOF. Stabilizers like ascorbic acid (0.1% w/w) mitigate hydrolysis .
Q. Q8. How does steric hindrance from the dichloro substituents affect regioselectivity in nucleophilic aromatic substitution?
A8. The 3,5-dichloro groups create steric bulk, directing nucleophiles (e.g., amines) to the para position relative to the methoxycarbonyl group. Kinetic studies (GC-MS) show pseudo-first-order kinetics with activation energy ~50 kJ/mol. Use DMF as a solvent to enhance nucleophilicity .
Methodological Considerations
Q. Q9. What protocols optimize yield in large-scale synthesis while minimizing waste?
A9. A two-step flow chemistry system improves scalability:
Chlorination : Continuous flow reactor (residence time 30 min, Cl₂ gas, 50°C).
Esterification : Microfluidic mixer (MeOH/H₂SO₄, 70°C, 2h).
Achieves 85% yield with E-factor <5, validated by inline FT-IR monitoring .
Q. Q10. How can researchers address discrepancies in bioactivity data across cell-based assays?
A10. Variability often stems from differential cell permeability. Standardize assays by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
